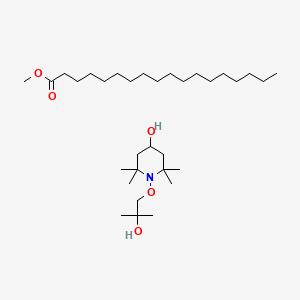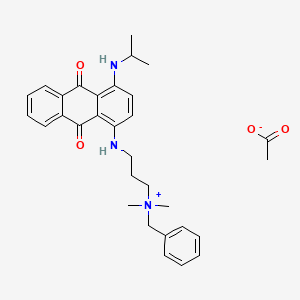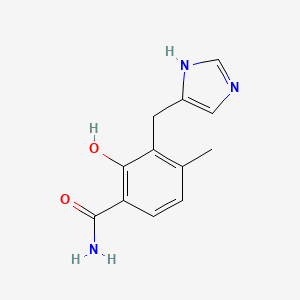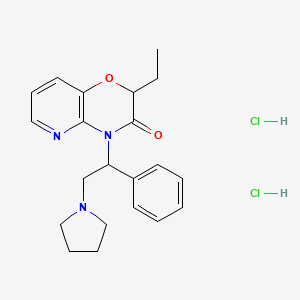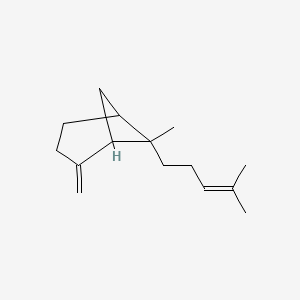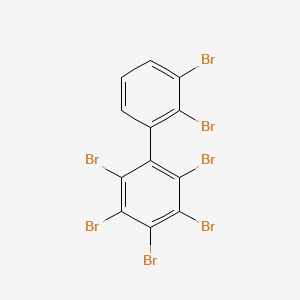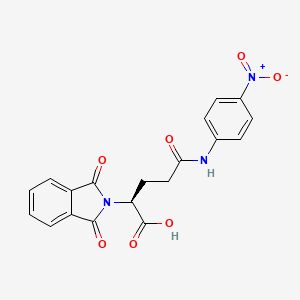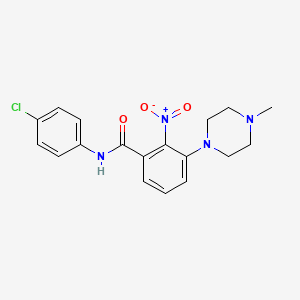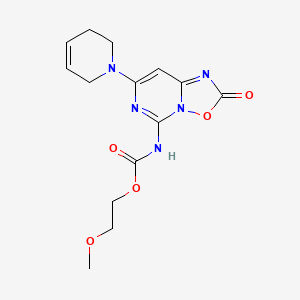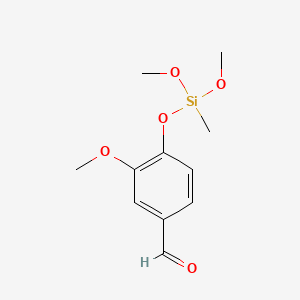
2,6-Dimethylbenzene-1,3,5-triamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethylbenzene-1,3,5-triamine typically involves the nitration of mesitylene (1,3,5-trimethylbenzene) followed by reduction. The nitration process introduces nitro groups at the 1, 3, and 5 positions of the benzene ring. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting 2,6-dimethyl-1,3,5-trinitrobenzene is then subjected to reduction, often using hydrogen gas in the presence of a metal catalyst such as palladium on carbon, to yield this compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the process. Additionally, safety measures are crucial due to the handling of strong acids and hydrogen gas.
化学反应分析
Types of Reactions
2,6-Dimethylbenzene-1,3,5-triamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Further reduction can lead to the formation of amines with different degrees of hydrogenation.
Substitution: The amino groups can participate in electrophilic aromatic substitution reactions, such as halogenation, sulfonation, and nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst is frequently used.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of partially or fully hydrogenated amines.
Substitution: Formation of halogenated, sulfonated, or nitrated derivatives.
科学研究应用
2,6-Dimethylbenzene-1,3,5-triamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and polymers.
Biology: Its derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which 2,6-dimethylbenzene-1,3,5-triamine exerts its effects depends on its specific application. In chemical reactions, the amino groups act as nucleophiles, participating in various substitution and addition reactions. In biological systems, its derivatives may interact with cellular targets, such as enzymes or receptors, influencing biochemical pathways and cellular functions .
相似化合物的比较
Similar Compounds
2,4-Dimethylbenzene-1,3,5-triamine: Similar structure but with different positions of methyl groups.
1,3,5-Triaminobenzene: Lacks methyl groups, leading to different chemical properties.
2,6-Dimethyl-1,3,5-triazine: Contains nitrogen atoms in the ring, resulting in different reactivity.
Uniqueness
The presence of methyl groups at the 2 and 6 positions provides steric hindrance, affecting the compound’s behavior in chemical reactions and its interaction with biological targets .
属性
CAS 编号 |
94135-19-0 |
|---|---|
分子式 |
C8H13N3 |
分子量 |
151.21 g/mol |
IUPAC 名称 |
2,4-dimethylbenzene-1,3,5-triamine |
InChI |
InChI=1S/C8H13N3/c1-4-6(9)3-7(10)5(2)8(4)11/h3H,9-11H2,1-2H3 |
InChI 键 |
GKZWSNRSZYTGJU-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=C(C=C1N)N)C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


